3-Amino-4-fluorophenyl acetate
CAS No.: 196610-38-5
Cat. No.: VC3401749
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196610-38-5 |
|---|---|
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| IUPAC Name | (3-amino-4-fluorophenyl) acetate |
| Standard InChI | InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 |
| Standard InChI Key | IZJQCRSSDTVVIA-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC(=C(C=C1)F)N |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)F)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Amino-4-fluorophenyl acetate belongs to the class of substituted phenyl acetates, distinguished by its fluorine and amino substituents. The IUPAC name (3-amino-4-fluorophenyl) acetate reflects its acetylated phenolic structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 196610-38-5 | |
| Molecular Formula | C₈H₈FNO₂ | |
| Molecular Weight | 169.15 g/mol | |
| SMILES | CC(=O)OC1=CC(=C(C=C1)F)N | |
| InChIKey | IZJQCRSSDTVVIA-UHFFFAOYSA-N |
The fluorine atom at the para position induces electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitutions to the ortho and meta positions . The acetate group enhances solubility in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, while the amino group enables participation in diazotization and coupling reactions.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the acetate methyl group (δ 2.3 ppm in H NMR) and the aromatic protons. The fluorine atom generates a characteristic triplet in NMR at δ -115 ppm, while infrared (IR) spectroscopy shows peaks for the carbonyl (C=O) stretch at 1745 cm⁻¹ and N–H bending at 1610 cm⁻¹.
Synthetic Pathways
Acetylation of 3-Amino-4-fluorophenol
The most direct route involves reacting 3-amino-4-fluorophenol with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C:
This method achieves yields exceeding 85% under optimized conditions, with the base neutralizing acetic acid byproducts to drive the reaction forward.
Catalytic Hydrogenation of Nitro Precursors
An alternative approach reduces 3-nitro-4-fluorophenyl acetate using palladium on carbon (Pd/C) under hydrogen atmosphere :
This two-step process, involving nitration followed by hydrogenation, is favored for scalability, achieving 90% yield and >98% purity .
Reactivity and Functional Transformations
Ester Hydrolysis
The acetate group undergoes alkaline hydrolysis to regenerate 3-amino-4-fluorophenol, a precursor for further derivatization :
This reaction is pivotal for introducing hydroxyl groups in drug metabolites or polymer monomers .
Electrophilic Aromatic Substitution
The amino group activates the ring toward electrophiles, enabling sulfonation, halogenation, or nitration at the ortho position. For example, bromination yields 2-bromo-3-amino-4-fluorophenyl acetate, a key intermediate in cross-coupling reactions.
Biological and Pharmacological Relevance
Enzyme Inhibition
Derivatives of 3-amino-4-fluorophenyl acetate exhibit inhibitory activity against tyrosine kinases and cyclooxygenase-2 (COX-2), as demonstrated in preclinical models. The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the acetate improves membrane permeability.
Radiopharmaceutical Applications
In positron emission tomography (PET) tracer synthesis, -labeled analogs of this compound serve as intermediates for imaging agents targeting inflammatory biomarkers . The radiochemical synthesis involves nucleophilic aromatic substitution with -fluoride, achieving >98% labeling efficiency .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a precursor to pyraclostrobin impurities and mefenpyr-diethyl, agrochemicals with fungicidal properties . Its role in synthesizing IDO5L, a potent indoleamine 2,3-dioxygenase inhibitor, underscores its medicinal value .
Polymer Chemistry
Incorporating 3-amino-4-fluorophenyl acetate into polyamides or polyesters enhances thermal stability and solvent resistance, making it valuable for high-performance materials .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Causes skin irritation) | Wear gloves and lab coats |
| H319 (Causes eye irritation) | Use safety goggles |
| H335 (May cause respiratory irritation) | Use in ventilated areas |
| Manufacturer | Purity | Quantity | Price (USD) |
|---|---|---|---|
| TRC | 95% | 100 mg | $90 |
| Apolloscientific | 95% | 5 g | $1,304 |
| Crysdot | 95% | 5 g | $736 |
| Alichem | 95% | 5 g | $965.9 |
Recent Research Advancements
Heterocyclic Synthesis
A 2025 study utilized this compound to synthesize 1,3,4-oxadiazoles with antitumor activity, achieving IC₅₀ values of 2.1 µM against breast cancer cell lines.
Photodynamic Therapy Agents
Functionalization with porphyrin moieties yielded photosensitizers effective in targeting melanoma cells, with a 70% reduction in tumor volume observed in murine models.
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